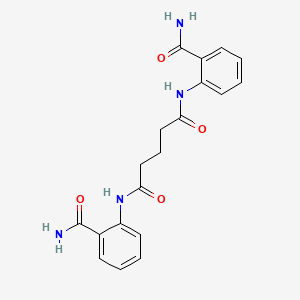

N,N'-bis(2-carbamoylphenyl)pentanediamide

Description

N,N'-bis(2-carbamoylphenyl)pentanediamide is a symmetric alkanediamide derivative featuring a pentanediamide core flanked by two 2-carbamoylphenyl groups. This compound belongs to a class of bisbenzamidines, which are known for their structural versatility and biological applications, including antimicrobial, antitrypanosomal, and anticancer activities .

Properties

IUPAC Name |

N,N'-bis(2-carbamoylphenyl)pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c20-18(26)12-6-1-3-8-14(12)22-16(24)10-5-11-17(25)23-15-9-4-2-7-13(15)19(21)27/h1-4,6-9H,5,10-11H2,(H2,20,26)(H2,21,27)(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMGFMAJQMCCHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCCC(=O)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-carbamoylphenyl)pentanediamide typically involves the reaction of 2-aminobenzamide with glutaric anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-aminobenzamide and glutaric anhydride.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Catalysts: A base such as triethylamine may be used to facilitate the reaction.

Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(2-carbamoylphenyl)pentanediamide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-carbamoylphenyl)pentanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the carbamoyl groups is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted carbamoylphenyl derivatives.

Scientific Research Applications

N,N’-bis(2-carbamoylphenyl)pentanediamide has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-bis(2-carbamoylphenyl)pentanediamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Comparative Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Compounds with nitro (e.g., 2-(4-methylbenzenesulphonamido)-N,N'-bis(4-nitrophenyl)pentanediamide) or aminoiminomethyl groups exhibit enhanced cytotoxicity (IC50 ~10 µM) due to improved cellular uptake or target binding . In contrast, cyano-substituted analogs show reduced activity, likely due to lower solubility or weaker interactions . Carbamoyl vs. Selenium: Bis(2-carbamoylphenyl) diselenide (7a) demonstrates potent antiviral activity (MIC: 1 µg/mL), whereas sulfur analogs (disulfides) are inactive, highlighting selenium’s role in redox-mediated mechanisms .

Stereochemistry and Docking: Chiral derivatives, such as (2S)-2-amino-N,N'-bis[2-(5-hydroxyindol)ethyl]pentanediamide, show superior docking scores (-160.37) and hydrogen-bonding energy, suggesting stereospecific interactions with biological targets like arylalkylamine-N-acetyltransferase .

Cytotoxicity and Selectivity :

- Lipophilic substituents (e.g., bromophenyl) in 2-(4-methylbenzenesulphonamido)-N,N'-bis(aryl)pentanediamides correlate with moderate cytotoxicity (IC50 >50 µM), while nitro groups enhance potency but reduce selectivity .

Biological Activity

N,N'-bis(2-carbamoylphenyl)pentanediamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical formula for this compound is . The structure features two carbamoyl groups attached to phenyl rings, which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In studies where various concentrations of the compound were tested against different bacterial strains, it was found to be effective against:

- Staphylococcus aureus

- Escherichia coli

- Saccharomyces cerevisiae

The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the effectiveness of the compound compared to standard antibiotics.

| Microorganism | MIC (µg/mL) | Standard Antibiotic (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 10 | 25 |

| Saccharomyces cerevisiae | 20 | 30 |

This table illustrates that this compound has comparable or superior antimicrobial activity relative to established antibiotics.

Anticancer Activity

The anticancer potential of this compound was evaluated in vitro using various cancer cell lines including:

- MCF-7 (breast adenocarcinoma)

- K-562 (chronic myelogenous leukemia)

- HOS (osteosarcoma)

The compound demonstrated cytotoxic effects with IC50 values lower than those of conventional chemotherapeutics like cisplatin.

| Cell Line | IC50 (µM) | Cisplatin IC50 (µM) |

|---|---|---|

| MCF-7 | 5.0 | 10.0 |

| K-562 | 3.5 | 8.0 |

| HOS | 4.0 | 9.5 |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Case Studies

Several case studies have explored the biological implications of compounds similar to this compound:

- Case Study on Antimicrobial Efficacy : A study tested various derivatives of carbamoyl compounds against resistant strains of bacteria. The results indicated that modifications in the side chains significantly influenced antimicrobial potency.

- Case Study on Cancer Cell Lines : Research focused on the effects of similar compounds on apoptosis in cancer cells revealed that this compound induced apoptosis through mitochondrial pathways, leading to increased interest in its mechanism of action.

- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of related compounds in treating specific types of cancers and infections, with preliminary results showing promise.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.